molecular formula C10H14O B14381523 1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one CAS No. 90213-60-8

1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one

Katalognummer: B14381523
CAS-Nummer: 90213-60-8
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: VNRWICFSIGADQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one is an organic compound with the molecular formula C10H14O It is a cyclohexenone derivative, characterized by a cyclohexene ring with a methyl group and a propan-2-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, leading to the formation of different products. Its effects are mediated through the formation of covalent bonds with target molecules, altering their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a cyclohexene ring with a methyl group and a propan-2-one moiety makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

90213-60-8

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

1-(5-methylcyclohex-3-en-1-ylidene)propan-2-one

InChI

InChI=1S/C10H14O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-4,7-8H,5-6H2,1-2H3

InChI-Schlüssel

VNRWICFSIGADQX-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=CC(=O)C)CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.